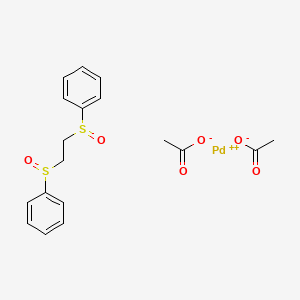

1,2-Bis(phenylsulfinyl)ethanepalladium(II) acetate

Description

The exact mass of the compound 1,2-Bis(phenylsulfinyl)ethane Palladium(II) Diacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

858971-43-4 |

|---|---|

Molecular Formula |

C18H22O6PdS2 |

Molecular Weight |

504.9 g/mol |

IUPAC Name |

acetic acid;2-(benzenesulfinyl)ethylsulfinylbenzene;palladium |

InChI |

InChI=1S/C14H14O2S2.2C2H4O2.Pd/c15-17(13-7-3-1-4-8-13)11-12-18(16)14-9-5-2-6-10-14;2*1-2(3)4;/h1-10H,11-12H2;2*1H3,(H,3,4); |

InChI Key |

OEIYYHQQJZUNMF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)S(=O)CCS(=O)C2=CC=CC=C2.[Pd] |

Pictograms |

Corrosive |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1,2-Bis(phenylsulfinyl)ethane Palladium(II) Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,2-Bis(phenylsulfinyl)ethane palladium(II) acetate, a prominent catalyst in modern organic chemistry. This document details the necessary experimental protocols, presents key quantitative data in a structured format, and visualizes the synthesis workflow for enhanced clarity.

Introduction

1,2-Bis(phenylsulfinyl)ethane palladium(II) acetate, often referred to as the "White Catalyst," is a highly effective palladium(II) complex renowned for its application in C-H activation and oxidation reactions.[1] Developed by M.C. White and coworkers, this air-stable catalyst has proven instrumental in the stereoselective and regioselective functionalization of C-H bonds, offering a powerful tool for the synthesis of complex molecules in pharmaceutical and academic research. This guide outlines the synthesis of this catalyst, beginning with the preparation of the meso-1,2-bis(phenylsulfinyl)ethane ligand, followed by its complexation with palladium(II) acetate.

Synthesis Pathway Overview

The synthesis of 1,2-Bis(phenylsulfinyl)ethane palladium(II) acetate is a two-step process. The first step involves the oxidation of 1,2-bis(phenylthio)ethane to form the desired meso-1,2-bis(phenylsulfinyl)ethane ligand. The second step is the direct complexation of this ligand with palladium(II) acetate.

Caption: Overall synthesis workflow.

Experimental Protocols

Synthesis of meso-1,2-Bis(phenylsulfinyl)ethane

This procedure details the oxidation of 1,2-bis(phenylthio)ethane to yield the meso diastereomer of the bis(sulfoxide) ligand.

Reaction Scheme:

Caption: Synthesis of the bis(sulfoxide) ligand.

Materials:

-

1,2-Bis(phenylthio)ethane

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate (EtOAc)

Procedure:

-

A solution of 1,2-bis(phenylthio)ethane (1.0 equivalents) in dichloromethane is cooled to -78 °C.

-

A solution of m-CPBA (2.2 equivalents) in dichloromethane is added dropwise to the cooled solution over a period of 30 minutes.

-

The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

-

The aqueous layer is extracted with dichloromethane (3x).

-

The combined organic layers are washed with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel using a hexanes/ethyl acetate gradient to afford meso-1,2-bis(phenylsulfinyl)ethane as a white solid.

Synthesis of 1,2-Bis(phenylsulfinyl)ethane palladium(II) acetate

This procedure describes the complexation of the meso-bis(sulfoxide) ligand with palladium(II) acetate.

Reaction Scheme:

Caption: Formation of the palladium(II) complex.

Materials:

-

meso-1,2-Bis(phenylsulfinyl)ethane

-

Palladium(II) acetate (Pd(OAc)₂)

-

Toluene

Procedure:

-

To a flask are added meso-1,2-bis(phenylsulfinyl)ethane (1.0 equivalent) and palladium(II) acetate (1.0 equivalent).

-

Toluene is added, and the resulting suspension is heated to 80 °C.

-

The reaction mixture is stirred at 80 °C for 1 hour, during which time the solution becomes homogeneous.

-

The solution is allowed to cool to room temperature.

-

The solvent is removed under reduced pressure to yield 1,2-bis(phenylsulfinyl)ethane palladium(II) acetate as a solid.

Data Presentation

Physical and Spectroscopic Data of meso-1,2-Bis(phenylsulfinyl)ethane

| Property | Value |

| Melting Point | 155 °C[2] |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.56–7.52 (m, 10H), 3.05 (s, 4H)[2] |

| ¹³C NMR (500 MHz, CDCl₃) | δ 142.29, 131.55, 129.63, 124.10, 47.06[2] |

| IR (neat, cm⁻¹) | 3048.84, 2970.01, 2922.41, 1442.10, 1036.34, 745.45, 695.70[2] |

Properties of 1,2-Bis(phenylsulfinyl)ethane palladium(II) acetate

| Property | Value |

| CAS Number | 858971-43-4[1] |

| Molecular Formula | C₁₈H₂₀O₆PdS₂ |

| Molecular Weight | 502.90 g/mol [1] |

| Appearance | Orange to brown powder |

| Storage Temperature | -20°C |

Logical Relationships in Synthesis

The successful synthesis of the final palladium complex is contingent on the purity of the starting materials and the precise execution of the reaction conditions.

Caption: Key dependencies in the synthesis process.

Conclusion

This guide provides a detailed protocol for the synthesis of 1,2-bis(phenylsulfinyl)ethane palladium(II) acetate. Adherence to the outlined procedures and careful control of reaction parameters are crucial for obtaining a high-purity product. The utility of this catalyst in C-H functionalization reactions makes its efficient synthesis a valuable process for researchers in organic synthesis and drug discovery.

References

The "White Catalyst" in C-H Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanisms of C-H activation facilitated by the innovative catalysts developed by the research group of M. Christina White. The term "White Catalyst" colloquially refers to two distinct, highly influential catalytic systems: a palladium-based catalyst for allylic C-H functionalization and an iron-based catalyst for the challenging oxidation of aliphatic C-H bonds. This document provides a comprehensive overview of the core mechanisms, experimental protocols, and performance data for both systems, designed to be a valuable resource for professionals in chemical research and drug development.

The Palladium-Based White Catalyst: Allylic C-H Functionalization

The palladium-based White Catalyst, formally known as [1,2-bis(phenylsulfinyl)ethane]palladium(II) diacetate, has emerged as a powerful tool for the selective functionalization of allylic C-H bonds.[1] This catalyst enables a variety of transformations, including oxidations, aminations, and macrolactonizations, providing efficient access to complex molecular architectures from simple olefinic precursors.[2][3]

Core Mechanism

The catalytic cycle of the palladium-based White Catalyst for allylic C-H acetoxylation is initiated by the cleavage of an allylic C-H bond.[4] The sulfoxide ligand plays a crucial role in this step by promoting the formation of a highly electrophilic palladium species. This species coordinates to the alkene, leading to the acidification of the adjacent C-H bond and its subsequent abstraction by an acetate anion to form a π-allyl palladium complex.[4] A π-acid, such as benzoquinone (BQ), then coordinates to the palladium center, activating the π-allyl complex for nucleophilic attack by acetate.[4][5] This attack results in the formation of the allylic acetate product and a Pd(0) species. The Pd(0) is then reoxidized to Pd(II) by benzoquinone, regenerating the active catalyst for the next cycle.[4]

Caption: Catalytic cycle for allylic C-H oxidation.

Quantitative Data

The palladium-based White Catalyst exhibits broad substrate scope and high selectivity in various allylic functionalization reactions.

| Substrate (α-Olefin) | Nucleophile | Product | Yield (%) | Regio-/Diastereoselectivity |

| 1-Decene | Acetic Acid | Branched Allylic Acetate | 75 | >20:1 branched:linear |

| 1-Octene | N-Tosylcarbamate | anti-Oxazolidinone | 85 | >20:1 dr |

| ω-Alkenoic Acid (C12) | Intramolecular Carboxylate | 14-membered Macrolactone | 68 | N/A |

| Styrene | Phenylboronic Acid | E-Stilbene derivative | 82 | >20:1 E:Z |

| Terpene Derivative | Intramolecular Carboxylate | Fused Lactone | 72 | High |

Data compiled from various sources, including[2][3][4]. Yields are isolated yields.

Experimental Protocols

Representative Protocol for Macrolactonization:

-

Preparation: A 100 mL round-bottom flask is charged with benzoquinone (0.4 mmol). The White Catalyst (0.02 mmol) is transferred to the flask using 10 mL of CH₂Cl₂. The ω-alkenoic acid substrate (0.2 mmol) is then added, also dissolved in 10 mL of CH₂Cl₂.[3]

-

Reaction: A stir bar is added, and a condenser is fitted to the flask. The reaction mixture is heated to 45 °C under an inert atmosphere (e.g., a balloon filled with nitrogen or argon).[3]

-

Work-up: After 72 hours, the reaction is quenched by the addition of saturated aqueous NH₄Cl (5 mL). The mixture is extracted with CH₂Cl₂ (2 x 30 mL). The combined organic layers are washed with water (1 x 30 mL), dried over MgSO₄, filtered, and concentrated under reduced pressure.[3]

-

Purification: The crude product is purified by flash column chromatography on silica gel (e.g., 10% EtOAc in hexanes) to yield the desired macrolactone.[3]

Caption: A typical experimental workflow.

The Iron-Based White-Chen Catalyst: Aliphatic C-H Oxidation

The White-Chen catalyst, an iron(II) complex with the PDP ligand (--INVALID-LINK--₂), has revolutionized the field of C-H activation by enabling the predictable and selective oxidation of aliphatic sp³ C-H bonds.[6][7] This is a significant advancement, as these bonds are notoriously unreactive. The catalyst's selectivity is governed by a combination of steric, electronic, and stereoelectronic factors inherent to the substrate.[6][8]

Core Mechanism

The proposed mechanism for the White-Chen catalyst involves the in situ formation of a highly reactive iron-oxo intermediate. The reaction of the Fe(II) catalyst with hydrogen peroxide, a process believed to be facilitated by an acetic acid additive, generates this potent oxidizing species.[6] The iron-oxo intermediate then abstracts a hydrogen atom from an aliphatic C-H bond, creating a short-lived carbon-centered radical and an iron-hydroxyl species.[6] This is followed by a rapid "rebound" of the hydroxyl group onto the carbon radical, yielding the oxidized product with high stereoretention.[6]

Caption: Proposed catalytic cycle for aliphatic C-H oxidation.

Quantitative Data

The White-Chen catalyst demonstrates remarkable predictability and preparative utility in the late-stage functionalization of complex molecules.

| Substrate | Target C-H Bond | Product | Yield (%) | Site-selectivity |

| cis-4-Methylcyclohexyl pivalate | Tertiary (C4) | 4-Hydroxy derivative | 51 | High |

| 2,2,2-trifluoro-N-(6-methylheptan-2-yl)acetamide | Tertiary (C6) | 6-Hydroxy derivative | 66 | High |

| 5-methylhexyl acetate | Tertiary (C5) | 5-Hydroxy derivative | 72 | High |

| Methyl 6-methylheptanoate | Tertiary (C6) | 6-Hydroxy derivative | 54 | High |

| Artemisinin Derivative | Methylene (C10) | 10-Hydroxyartemisinin | 55 | >10:1 |

Data is based on a slow addition protocol and represents isolated yields.[9][10]

Experimental Protocols

Slow Addition Protocol for Aliphatic C-H Oxidation:

-

Setup: The substrate (0.5 mmol) is dissolved in acetonitrile (MeCN).[9]

-

Reagent Addition: A solution of the Fe(S,S-PDP) catalyst (0.025 mmol, 5 mol%), acetic acid (0.25 mmol, 0.5 equiv) in MeCN (0.5 mL) is added to the substrate solution.[9] This is followed by the dropwise addition of a solution of hydrogen peroxide (50 wt%, 0.6 mmol, 1.2 equiv) in MeCN (4.5 mL) over 45-75 seconds.[9]

-

Iterative Additions: This complete addition sequence of catalyst, acid, and oxidant is repeated two more times at 10-minute intervals, for a total of three additions. The total reaction time is approximately 30 minutes.[9]

-

Work-up and Purification: Following the final addition, the reaction is quenched, typically with a reducing agent like sodium sulfite, and then subjected to a standard aqueous work-up. The crude product is then purified by flash column chromatography.

Caption: A typical workflow for aliphatic C-H oxidation.

Conclusion

The "White Catalysts" represent landmark achievements in the field of C-H activation, offering synthetic chemists powerful and selective methods for molecular functionalization. The palladium-based system provides a versatile platform for allylic C-H functionalization, while the iron-based White-Chen catalyst has opened new frontiers in the challenging area of aliphatic C-H oxidation. The detailed mechanisms, robust protocols, and predictable selectivity of these catalysts make them invaluable tools for academic research, process development, and the synthesis of complex molecules in the pharmaceutical industry. This guide provides a foundational understanding for researchers looking to harness the synthetic potential of these remarkable catalytic systems.

References

- 1. scbt.com [scbt.com]

- 2. White Catalyst [sigmaaldrich.com]

- 3. Allylic C–H Oxidation•Amination Catalyst “White Catalyst” | TCI EUROPE N.V. [tcichemicals.com]

- 4. White catalyst - Wikipedia [en.wikipedia.org]

- 5. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective [mdpi.com]

- 6. White–Chen catalyst - Wikipedia [en.wikipedia.org]

- 7. Buy White-Chen catalyst | 959395-10-9 [smolecule.com]

- 8. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. newerainstruments.com [newerainstruments.com]

- 10. experts.illinois.edu [experts.illinois.edu]

1,2-Bis(phenylsulfinyl)ethanepalladium(II) acetate CAS number

An In-depth Technical Guide to 1,2-Bis(phenylsulfinyl)ethanepalladium(II) acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as the "White catalyst," is a palladium(II) complex renowned for its ability to catalyze challenging C-H activation reactions.[1][2] Developed by the research group of Professor M. Christina White, this air-stable catalyst has emerged as a powerful tool for the selective functionalization of allylic and aliphatic C-H bonds without the need for directing groups.[1] Its applications span a range of transformations crucial for organic synthesis and drug development, including allylic C-H oxidation and amination. This guide provides a comprehensive overview of its properties, synthesis, and catalytic applications, complete with detailed experimental protocols and mechanistic insights.

Catalyst Properties and Characterization

The White catalyst is a red-brown solid that is commercially available.[1] Key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 858971-43-4 | [1] |

| Molecular Formula | C₁₈H₂₀O₆PdS₂ | [1] |

| Molar Mass | 502.89 g·mol⁻¹ | [1] |

| Appearance | Red-brown solid | [1] |

| Storage | Store at −20°C | Sigma-Aldrich |

Synthesis of the Catalyst

While commercially available, this compound can be synthesized in a two-step procedure from 1,2-bis(phenylthio)ethane. The first step involves the oxidation of the thioether to the corresponding bis-sulfoxide, which is then reacted with palladium(II) acetate to yield the final complex.[1]

Catalytic Applications and Experimental Protocols

The White catalyst is highly effective in a variety of allylic C-H functionalization reactions. This section details the experimental protocols for its key applications.

Allylic C-H Oxidation

A significant application of the White catalyst is the regioselective oxidation of terminal olefins to branched allylic acetates.[2][3][4] This transformation is valuable for the synthesis of complex molecules.

General Experimental Protocol for Allylic C-H Acetoxylation:

To a vial is added this compound (10 mol %), benzoquinone (1.0 equiv.), and the olefin substrate (1.0 equiv.) in acetic acid as the solvent. The reaction is stirred at a specified temperature until completion. The product is then isolated using standard purification techniques. For detailed conditions and substrate scope, refer to the original literature.[3][4]

| Substrate | Product | Yield (%) | Reference |

| 1-decene | 1-decen-3-yl acetate | 75 | [3] |

| 4-phenyl-1-butene | 4-phenyl-1-buten-3-yl acetate | 80 | [3] |

Allylic C-H Amination

The White catalyst also facilitates the intermolecular and intramolecular amination of allylic C-H bonds, providing access to valuable allylic amines and their derivatives.[5][6]

General Experimental Protocol for Intermolecular Allylic C-H Amination:

In a typical procedure, the olefin (1.0 equiv.), the nitrogen source (e.g., a carbamate, 1.2 equiv.), this compound (5 mol %), an oxidant such as benzoquinone (1.5 equiv.), and a base (e.g., N,N-diisopropylethylamine, 1.5 equiv.) are combined in a suitable solvent (e.g., dioxane). The mixture is heated, and upon completion, the product is isolated via chromatography.[6][7]

| Olefin | Nitrogen Source | Product | Yield (%) | Reference |

| 1-octene | TsN(Boc)H | (E)-N-Boc-N-tosyloct-2-en-1-amine | 78 | [5][7] |

| Styrene | TsN(Boc)H | (E)-N-Boc-N-tosyl-1-phenylethen-2-amine | 72 | [5][7] |

Mechanistic Insights and Catalytic Cycles

The mechanism of the White catalyst in allylic C-H functionalization reactions is believed to involve the initial activation of the allylic C-H bond by the electrophilic palladium(II) center, facilitated by the sulfoxide ligand.[1] This leads to the formation of a π-allylpalladium intermediate. Subsequent nucleophilic attack on this intermediate, promoted by an oxidant like benzoquinone, yields the functionalized product and regenerates the active catalyst.[1]

Catalytic Cycle for Allylic C-H Acetoxylation```dot

Caption: General experimental workflow for catalysis.

Conclusion

This compound is a versatile and powerful catalyst for the selective functionalization of C-H bonds. Its ability to operate under relatively mild conditions and tolerate a wide range of functional groups makes it an invaluable tool for synthetic chemists in academia and industry. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate its broader application in the synthesis of complex molecules and the development of new pharmaceuticals.

References

- 1. White catalyst - Wikipedia [en.wikipedia.org]

- 2. White Catalyst [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. whitegroupillinois.wixsite.com [whitegroupillinois.wixsite.com]

- 6. A catalytic, Brønsted base strategy for intermolecular allylic C-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

physical and chemical properties of White Catalyst

An In-depth Technical Guide to Titanium Dioxide (TiO₂): A Core White Catalyst

Introduction

Titanium dioxide (TiO₂), a brilliant white solid, is one of the most researched and widely utilized photocatalysts in science and industry.[1] Its chemical stability, non-toxicity, low cost, and high reactivity make it a cornerstone material in applications ranging from environmental remediation and self-cleaning surfaces to energy production and drug development.[2][3] This guide provides a detailed overview of the core physical and chemical properties of TiO₂, the fundamental mechanisms of its photocatalytic activity, and standardized experimental protocols for its synthesis, characterization, and functional assessment, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The efficacy of TiO₂ as a photocatalyst is intrinsically linked to its physicochemical properties. It exists in three main crystalline polymorphs: anatase, rutile, and brookite.[1][4] Anatase is often considered the most photoactive phase for many reactions.[5] A commercially available form, P25, is a mixture of anatase and rutile (typically around 80:20) and is often used as a benchmark standard due to its high photocatalytic activity.[6][7]

General and Structural Properties

The fundamental properties of the main TiO₂ polymorphs are summarized below. These characteristics, particularly the crystal structure and density, are critical determinants of the catalyst's behavior.

| Property | Anatase | Rutile | Brookite | Reference(s) |

| Chemical Formula | TiO₂ | TiO₂ | TiO₂ | [1] |

| Appearance | White Solid | White Solid | White Solid | [1] |

| Crystal System | Tetragonal | Tetragonal | Orthorhombic | [1][8] |

| Space Group | I4₁/amd | P4₂/mnm | Pcab | [5][8] |

| Lattice Parameters | a = 3.784 Å, c = 9.515 Å | a = 4.594 Å, c = 2.958 Å | a = 9.184 Å, b = 5.447 Å, c = 5.145 Å | [5][8] |

| Density | 3.78 - 3.89 g/cm³ | 4.23 - 4.26 g/cm³ | 4.12 g/cm³ | [1][9] |

| Melting Point | 1,843 °C (converts to rutile) | 1,843 °C | 1,843 °C (converts to rutile) | [1][3] |

| Boiling Point | 2,972 °C | 2,972 °C | 2,972 °C | [1] |

| Solubility | Insoluble in water and dilute acids | Insoluble in water and dilute acids | Insoluble in water and dilute acids | [1][9] |

Electronic and Photocatalytic Properties

The electronic structure, particularly the band gap energy, dictates the energy of light required to activate the catalyst. The specific surface area is crucial as photocatalytic reactions occur on the catalyst's surface.

| Property | Anatase | Rutile | P25 (Typical) | Reference(s) |

| Band Gap Energy (eV) | 3.2 - 3.29 | 3.0 - 3.05 | ~3.2 (Anatase), ~3.0 (Rutile) | [6][10] |

| Refractive Index (n_D) | 2.488 | 2.609 | - | [1] |

| Primary Particle Size (nm) | Varies with synthesis | Varies with synthesis | ~21 | [6][11] |

| Specific Surface Area (m²/g) | Varies with synthesis | Varies with synthesis | 50 ± 15 | [6][11] |

Mechanism of Photocatalysis

The photocatalytic action of TiO₂ is initiated when it absorbs a photon of light with energy equal to or greater than its band gap energy.[6] This process creates an electron-hole pair, which drives the subsequent redox reactions.[2][12]

The primary steps are:

-

Photoexcitation: A photon excites an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) in the valence band.[13]

-

Charge Carrier Migration: The generated electrons and holes migrate to the surface of the TiO₂ particle.[14]

-

Redox Reactions: At the surface, the charge carriers react with adsorbed species, primarily water and oxygen.

-

Degradation of Pollutants: These highly reactive oxygen species (ROS), particularly the •OH radical, are powerful oxidizing agents that can non-selectively degrade a wide range of organic molecules into simpler, less harmful compounds such as CO₂ and H₂O.[14]

Experimental Protocols

Synthesis of TiO₂ Nanoparticles (Sol-Gel Method)

The sol-gel method is a versatile and widely used technique for synthesizing TiO₂ nanoparticles with controlled size and morphology.[5][15]

Materials:

-

Titanium (IV) isopropoxide (TTIP) (precursor)[16]

-

Isopropanol or Ethanol (solvent)[17]

-

Deionized water

-

Nitric acid or Acetic acid (catalyst for hydrolysis)[16][17]

Procedure:

-

Solution Preparation: Prepare a solution of TTIP in isopropanol. In a separate beaker, prepare a mixture of deionized water, isopropanol, and a small amount of acid (e.g., nitric acid to adjust pH to ~0.7).[17]

-

Hydrolysis: Add the TTIP solution dropwise to the acidic water/isopropanol mixture under vigorous stirring. A white precipitate or viscous sol will form.[5][16]

-

Aging: Continue stirring the mixture for several hours (e.g., 6 hours) at a controlled temperature (e.g., 60 °C) to allow for the completion of hydrolysis and condensation reactions, forming a gel.[5]

-

Drying: Dry the obtained gel in an oven at a temperature around 80-100 °C for several hours to remove the solvent and residual water.[16]

-

Calcination: Calcine the dried powder in a muffle furnace at a high temperature (e.g., 300-600 °C) for 2-5 hours.[5][16] This step removes organic residues and induces crystallization into the desired phase (e.g., anatase). The final product is a fine white powder of TiO₂ nanoparticles.

Characterization of TiO₂ Nanoparticles

A suite of analytical techniques is required to fully characterize the synthesized catalyst and correlate its properties with photocatalytic performance.[8]

| Technique | Purpose | Typical Result | Reference(s) |

| X-Ray Diffraction (XRD) | Determine crystal phase (anatase, rutile), crystallite size, and purity. | Diffraction peaks corresponding to specific crystal planes (e.g., anatase (101) at 2θ ≈ 25.3°).[18][19] | [8][20] |

| Electron Microscopy (SEM/TEM) | Visualize particle morphology, size, and aggregation state. | Images showing particle shape (e.g., spherical) and size distribution.[19] | [8][20] |

| UV-Vis Spectroscopy | Determine optical properties and estimate the band gap energy. | An absorption edge in the UV region (around 385 nm for anatase).[8] | [8] |

| BET Surface Area Analysis | Measure the specific surface area of the powder. | A value in m²/g, indicating the available surface for reaction.[21] | [21] |

| FTIR Spectroscopy | Identify surface functional groups (e.g., hydroxyl groups). | Spectra showing characteristic vibrational bands of Ti-O and surface-adsorbed species.[8] | [8] |

Protocol for Photocatalytic Activity Assessment

The photocatalytic activity is typically evaluated by monitoring the degradation of a model organic pollutant, such as an organic dye (e.g., Methylene Blue, Rhodamine B), under UV irradiation.[22][23]

Materials & Equipment:

-

Synthesized TiO₂ powder

-

Model pollutant stock solution (e.g., 10 ppm Methylene Blue)[24]

-

Photoreactor with a UV lamp (e.g., with a wavelength maximum at 365 nm)[25]

-

Stirrer and air bubbler[24]

-

UV-Vis Spectrophotometer

-

Centrifuge

Procedure:

-

Catalyst Suspension: Prepare a suspension of the TiO₂ catalyst in the pollutant solution at a specific concentration (e.g., 50 mg of TiO₂ in 100 mL of dye solution).[24][25]

-

Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a set period (e.g., 15-30 minutes) to allow the pollutant to adsorb onto the catalyst surface and reach equilibrium. Take an initial sample ("t₀").[24]

-

Photoreaction: Turn on the UV lamp to initiate the photocatalytic reaction. Ensure the solution is continuously stirred and aerated (air bubbling provides the necessary oxygen).[24]

-

Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., every 10-15 minutes) for about 1.5 to 2 hours.[24]

-

Analysis: Immediately after sampling, separate the TiO₂ particles from the solution by centrifugation or filtration.[25] Measure the absorbance of the clear supernatant at the dye's maximum absorption wavelength (λ_max) using a UV-Vis spectrophotometer.

-

Data Analysis: Calculate the degradation efficiency over time using the change in absorbance, which is proportional to the concentration of the dye (Beer-Lambert Law).

-

Control Experiments: Perform two control experiments: one with the dye solution and UV light but no TiO₂ (to check for photolysis), and another with the dye and TiO₂ in the dark (to measure adsorption).[24]

References

- 1. Titanium dioxide - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Other Side Of Titanium Dioxide: A Photocatalyst For Purifying Air And Water - Professional and high-quality metal alloys, ceramic products and concrete additives | RBOSCHCO [rboschco.com]

- 4. scispace.com [scispace.com]

- 5. krishisanskriti.org [krishisanskriti.org]

- 6. products.evonik.com [products.evonik.com]

- 7. Titanium Dioxide (TiO2) P25 | Nanoparticles | ACS Material [acsmaterial.com]

- 8. mdpi.com [mdpi.com]

- 9. shop.nanografi.com [shop.nanografi.com]

- 10. researchgate.net [researchgate.net]

- 11. shop.plasmachem.com [shop.plasmachem.com]

- 12. Titanium Dioxide Visible Light Photocatalysis: Surface Association Enables Photocatalysis with Visible Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. ipme.ru [ipme.ru]

- 15. Synthesis of titanium dioxide nanoparticles with renewable resources and their applications: review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Photocatalytic and surface properties of titanium dioxide nanoparticles in soil solutions - Environmental Science: Nano (RSC Publishing) DOI:10.1039/D3EN00622K [pubs.rsc.org]

- 19. Recent Characterisation Techniques for Tio2 Nanoparticles Synthesised By the Sol-Gel Method [ignited.in]

- 20. fn-nano.com [fn-nano.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. web.viu.ca [web.viu.ca]

- 25. research.tudelft.nl [research.tudelft.nl]

Unveiling the Electronic Influence of Bis(phenylsulfinyl)ethane: A Technical Deep-Dive

For Researchers, Scientists, and Drug Development Professionals

The bis(phenylsulfinyl)ethane ligand, a cornerstone in modern synthetic chemistry, exerts a significant and tunable electronic influence in its coordination complexes. This technical guide provides an in-depth exploration of these electronic effects, supported by a compilation of quantitative data, detailed experimental protocols, and visual representations of key chemical principles. Understanding these effects is paramount for the rational design of catalysts and the development of novel therapeutic agents.

Core Electronic Characteristics

1,2-Bis(phenylsulfinyl)ethane is a bidentate ligand that possesses two stereogenic sulfur atoms, leading to the existence of meso and racemic diastereomers. The electronic nature of this ligand is dominated by the sulfinyl (S=O) group, which can coordinate to a metal center through either the oxygen or the sulfur atom. This dual-coordination capability is central to its versatile electronic behavior.

The mode of coordination is primarily dictated by the Hard and Soft Acids and Bases (HSAB) principle. Hard metal centers, with high charge density, preferentially coordinate to the hard oxygen donor atom. Conversely, softer, more polarizable metal centers, such as palladium(II), favor coordination through the softer sulfur atom. This distinction in coordination mode profoundly impacts the electronic density at the metal center and, consequently, the reactivity of the resulting complex.

Coordination-Induced Electronic Shifts:

-

O-Coordination: When the ligand binds through oxygen, electron density is drawn from the S=O bond towards the metal. This results in a weakening of the S=O bond, which is observable as a decrease in the S=O stretching frequency (ν(S=O)) in the infrared (IR) spectrum compared to the free ligand.

-

S-Coordination: Coordination through the sulfur atom involves a σ-donation from the sulfur lone pair to the metal. This can be accompanied by π-backbonding from the metal d-orbitals into the antibonding orbitals of the S-O bond. This backbonding strengthens the S=O bond, leading to an increase in its IR stretching frequency.

These shifts in spectroscopic data provide a powerful diagnostic tool for determining the coordination mode and probing the electronic effects of the ligand in various metallic environments.

Quantitative Analysis of Electronic Effects

To facilitate a comparative understanding, the following tables summarize key quantitative data from spectroscopic and crystallographic analyses of bis(phenylsulfinyl)ethane and its complexes.

Table 1: Infrared Spectroscopic Data of Free and Coordinated Bis(phenylsulfinyl)ethane

| Compound/Complex | Diastereomer | S=O Stretching Frequency (ν(S=O)) (cm⁻¹) | Coordination Mode |

| 1,2-Bis(phenylsulfinyl)ethane | meso | 1036.34[1] | - |

| 1,2-Bis(phenylsulfinyl)ethane | racemic | 1042.50[1] | - |

| [Pd(OAc)₂(rac-bpse)] | racemic | Not reported, but used in catalysis[2][3][4] | S,S-chelation (inferred) |

Note: "bpse" stands for bis(phenylsulfinyl)ethane.

Table 2: NMR Spectroscopic Data of Free Bis(phenylsulfinyl)ethane

| Compound | Diastereomer | ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) |

| 1,2-Bis(phenylsulfinyl)ethane | meso | 7.56–7.52 (m, 10H), 3.05 (s, 4H)[1] | 142.29, 131.55, 129.63, 124.10, 47.06[1] |

| 1,2-Bis(phenylsulfinyl)ethane | racemic | 7.51–7.48 (m, 10H), 3.40 (m, 2H), 2.74 (m, 2H)[1] | 142.55, 131.53, 129.64, 124.08, 47.94[1] |

Further comparative NMR data for a series of metal complexes is needed to populate a comprehensive table illustrating electronic shifts upon coordination.

Table 3: Selected Crystallographic Data

A comprehensive table of bond lengths and angles for various metal-bis(phenylsulfinyl)ethane complexes requires further consolidation of crystallographic data.

Experimental Protocols

Precise and reproducible experimental procedures are critical for the synthesis and analysis of bis(phenylsulfinyl)ethane and its metal complexes.

Synthesis of 1,2-Bis(phenylsulfinyl)ethane[1]

This procedure yields a mixture of the meso and racemic diastereomers, which can be separated by recrystallization.

Materials:

-

1,2-Bis(phenylthio)ethane

-

Acetic acid

-

Hydrogen peroxide (50 wt%)

-

Acetone

-

Ethanol

Procedure:

-

In a 50-mL round-bottomed flask equipped with a magnetic stir bar, dissolve 2 g (8.12 mmol) of 1,2-bis(phenylthio)ethane in 12.2 mL of acetic acid.

-

Prepare a solution of hydrogen peroxide (50 wt%, 1.0 mL, 16.24 mmol, 2 equiv) in 6.7 mL of acetic acid.

-

Add the hydrogen peroxide solution dropwise to the stirred solution of 1,2-bis(phenylthio)ethane at room temperature.

-

Continue stirring vigorously. After approximately 15 minutes, the initially heterogeneous solution will become homogeneous.

-

After the reaction is complete (monitor by TLC), a pale yellow solid will precipitate.

-

Emulsify the solid in cold ethanol and filter to remove acetic acid, yielding a white powder mixture of the meso and racemic isomers.

Separation of Diastereomers: [1]

-

Dissolve the solid mixture in a minimal amount of refluxing acetone.

-

Allow the solution to cool to room temperature, then place it in a freezer at -20 °C.

-

The meso isomer will crystallize first as small white clumps.

-

The racemic isomer will subsequently crystallize as long white needles.

-

Multiple crops can be obtained by concentrating the mother liquor and repeating the cooling process.

Synthesis of 1,2-Bis(phenylsulfinyl)ethane Palladium(II) Acetate (White Catalyst)

A detailed, step-by-step experimental protocol for the synthesis of the "White Catalyst" requires further investigation from primary literature sources.

General Protocol for IR and NMR Spectroscopic Analysis of Air-Sensitive Organometallic Compounds

Many organometallic complexes, including those of bis(phenylsulfinyl)ethane, can be sensitive to air and moisture. The following general procedures should be followed to ensure accurate spectroscopic analysis.[5][6][7]

Infrared (IR) Spectroscopy:

-

Sample Preparation (Solid): Inside a glovebox or using a Schlenk line, prepare a KBr pellet by grinding a small amount of the complex with dry KBr. Alternatively, prepare a Nujol mull by grinding the sample with a drop of dry Nujol oil between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Quickly transfer the prepared sample to the IR spectrometer and acquire the spectrum. Ensure the sample compartment can be purged with a dry, inert gas (e.g., nitrogen or argon) if the sample is particularly sensitive.

-

Data Processing: Process the spectrum to identify the key vibrational modes, paying close attention to the ν(S=O) stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: [5][6][7]

-

Solvent Preparation: Use deuterated solvents that have been thoroughly dried and degassed. This can be achieved by storing the solvent over molecular sieves or by using a freeze-pump-thaw technique.

-

Sample Preparation:

-

Using a Glovebox: The most reliable method is to prepare the NMR sample entirely within a glovebox. Dissolve the desired amount of the complex in the deuterated solvent and transfer the solution to an NMR tube. Seal the tube with a tight-fitting cap and secure with paraffin film.

-

Using a Schlenk Line and a J. Young NMR Tube: A J. Young NMR tube, which has a resealable Teflon valve, is ideal for air-sensitive samples. The tube can be attached to a Schlenk line, evacuated, and backfilled with an inert gas. The sample and solvent can then be added under a positive pressure of inert gas.

-

-

Data Acquisition: Acquire the NMR spectrum as usual. For quantitative measurements, ensure complete relaxation of the nuclei between pulses.

-

Data Processing: Process the raw data (e.g., Fourier transform, phase correction, baseline correction) to obtain the final spectrum.

Visualizing the Chemistry: Diagrams and Workflows

Graphical representations are invaluable for understanding the relationships between structure, bonding, and electronic properties.

Caption: Synthesis and separation workflow for meso and racemic bis(phenylsulfinyl)ethane.

References

- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 2. strem.com [strem.com]

- 3. scbt.com [scbt.com]

- 4. powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. reddit.com [reddit.com]

- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]

- 7. chem.libretexts.org [chem.libretexts.org]

The Central Role of Palladium(II) in Catalytic Cycles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Palladium(II) complexes are pivotal intermediates in a vast array of catalytic reactions that have revolutionized modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. Their unique ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity has made them indispensable tools for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the fundamental role of Palladium(II) in key catalytic cycles, supported by quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms.

The Core of Palladium Catalysis: The Pd(0)/Pd(II) Cycle

The majority of palladium-catalyzed cross-coupling reactions operate through a catalytic cycle that involves the shuttling of the palladium center between the Pd(0) and Pd(II) oxidation states. A general schematic of this cycle forms the foundation for understanding a multitude of named reactions. The cycle typically commences with a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1][2]

The fundamental steps of this catalytic cycle are:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into a bond of an organic electrophile (typically an aryl, vinyl, or alkyl halide/triflate), forming a square planar Pd(II) complex. This step is often the rate-determining step of the overall reaction.

-

Transmetalation (for cross-coupling reactions): An organometallic nucleophile transfers its organic group to the Pd(II) center, displacing a halide or other leaving group. This step is crucial for bringing the two coupling partners together on the palladium center.

-

Migratory Insertion (for Heck and related reactions): In reactions involving alkenes or alkynes, the palladium-bound organic group migrates to one of the carbons of the unsaturated bond, which is coordinated to the palladium center. This insertion forms a new carbon-carbon bond and a new organopalladium(II) intermediate.

-

β-Hydride Elimination (primarily in Heck reactions): Following migratory insertion, a hydrogen atom from a carbon atom beta to the palladium center is eliminated, forming a palladium-hydride species and the final alkene product.

-

Reductive Elimination: The two organic ligands on the Pd(II) center couple and are eliminated from the coordination sphere, forming the desired product and regenerating the catalytically active Pd(0) species, thus closing the catalytic cycle.

Below is a generalized logical workflow for a Pd(0)/Pd(II) cross-coupling catalytic cycle.

Caption: General Pd(0)/Pd(II) Catalytic Cycle.

Key Palladium(II)-Mediated Catalytic Cycles

Several named reactions, vital to modern organic synthesis, are predicated on the Pd(0)/Pd(II) catalytic cycle. This section will delve into the specifics of these reactions, highlighting the central role of the Pd(II) intermediate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[3][4] The reaction is prized for its mild conditions, broad functional group tolerance, and the low toxicity of the boron reagents.[4]

Catalytic Cycle:

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

Quantitative Data Summary: Suzuki-Miyaura Coupling

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | Ref |

| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | 49 | [5] |

| 4-Chlorobenzonitrile | Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | t-BuOH | 80 | 12 | 95 | 95 | [5] |

| 1-Iodonaphthalene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (1.5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | 92 | 61 | [6] |

| 2-Bromopyridine | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DME | 85 | 16 | 88 | 29 | [7] |

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid

-

Materials: 4-Bromoacetophenone (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), K₃PO₄ (2.0 mmol), Toluene (5 mL), Water (0.5 mL).

-

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoacetophenone, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed toluene and water via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion (typically 2-4 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).[5]

-

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base.[8][9]

Catalytic Cycle:

Caption: Heck Reaction Catalytic Cycle.

Quantitative Data Summary: Heck Reaction

| Aryl Halide | Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | Ref |

| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | NEt₃ | DMF | 100 | 4 | 95 | 95 | [8] |

| Iodobenzene | n-Butyl acrylate | PdCl₂(PPh₃)₂ (0.1) | - | NaOAc | NMP | 120 | 2 | 98 | 980 | [10] |

| 4-Bromotoluene | Ethyl acrylate | Pd(OAc)₂ (0.5) | - | K₂CO₃ | DMF/H₂O | 140 | 6 | 85 | 170 | [11] |

| 3-Bromopyridine | Styrene | Pd(OAc)₂ (1) | - | Na₂CO₃ | DMA | 130 | 12 | 89 | 89 | [8] |

Experimental Protocol: Heck Reaction of 4-Bromoanisole with 2-Ethylhexyl Acrylate [10]

-

Materials: 4-Bromoanisole (2.7 mmol), 2-Ethylhexyl acrylate (4.0 mmol), Palladium acetate (0.027 mmol, 1 mol%), N-phenyl urea (0.054 mmol, 2 mol%), Sodium bicarbonate (4.0 mmol), Morpholine-based ionic liquid (2 g).

-

Procedure:

-

To a 25 mL round-bottom flask fitted with a reflux condenser, add the ionic liquid, 4-bromoanisole, and 2-ethylhexyl acrylate.

-

Add palladium acetate, N-phenyl urea, and sodium bicarbonate to the mixture.

-

Heat the reaction to 180 °C with stirring.

-

After 12 hours, cool the reaction to room temperature.

-

Extract the product with hot toluene (3 x 10 mL).

-

Combine the organic extracts, dry over sodium sulfate, and evaporate the solvent under reduced pressure.

-

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by a palladium complex.[12][13]

Quantitative Data Summary: Stille Coupling

| Organic Halide | Organostannane | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | Ref |

| Iodobenzene | Vinyltributyltin | Pd(PPh₃)₄ (1) | - | THF | 65 | 16 | 96 | 96 | [13] |

| 4-Bromobenzonitrile | (4-Methoxyphenyl)tributyltin | Pd₂(dba)₃ (1.5) | P(o-tol)₃ (6) | Toluene | 100 | 24 | 85 | 57 | [14] |

| 2-Bromothiophene | (E)-1-Hexenyltributyltin | PdCl₂(PPh₃)₂ (2) | - | DMF | 80 | 5 | 91 | 45.5 | [15] |

| Vinyl triflate | Phenyltributyltin | Pd(dppf)Cl₂ (3) | - | NMP | 25 | 12 | 88 | 29 | [12] |

Experimental Protocol: Stille Coupling of 4-Iodotoluene with Tributyl(vinyl)stannane

-

Materials: 4-Iodotoluene (1.0 mmol), Tributyl(vinyl)stannane (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), Anhydrous THF (5 mL).

-

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add Pd(PPh₃)₄.

-

Add anhydrous and degassed THF, followed by 4-iodotoluene and tributyl(vinyl)stannane via syringe.

-

Heat the mixture to reflux (approximately 67 °C).

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion (typically 12-24 hours), cool the reaction to room temperature.

-

Quench the reaction with a saturated aqueous solution of KF and stir for 30 minutes to precipitate the tin byproducts.

-

Filter the mixture through a pad of Celite®, washing with diethyl ether.

-

Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

-

Purify by column chromatography.[13]

-

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[16][17]

Quantitative Data Summary: Sonogashira Coupling

| Aryl Halide | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | Ref |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | NEt₃ | Toluene | 25 | 2 | 98 | 49 | [16] |

| 4-Bromobenzaldehyde | 1-Heptyne | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | Diisopropylamine | THF | 50 | 6 | 92 | 61 | [18] |

| 1-Iodonaphthalene | Trimethylsilylacetylene | Pd(OAc)₂ (1) | CuI (2) | Piperidine | DMF | 60 | 4 | 95 | 95 | [19] |

| 2-Bromopyridine | Ethynylbenzene | PdCl₂(dppf) (2) | CuI (5) | Cs₂CO₃ | Dioxane | 80 | 12 | 88 | 44 | [17] |

Experimental Protocol: Sonogashira Coupling of Iodobenzene with Phenylacetylene [18]

-

Materials: Iodobenzene (1.0 mmol), Phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), Triethylamine (3 mL).

-

Procedure:

-

In a Schlenk tube under an inert atmosphere, dissolve iodobenzene and phenylacetylene in triethylamine.

-

Add Pd(PPh₃)₂Cl₂ and CuI to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion (typically 1-3 hours), dilute the mixture with diethyl ether and filter through a pad of Celite®.

-

Wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

Negishi Coupling

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate.[20][21]

Quantitative Data Summary: Negishi Coupling

| Organic Halide | Organozinc Reagent | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | Ref |

| 4-Iodotoluene | Phenylzinc chloride | Pd(PPh₃)₄ (3) | - | THF | 60 | 4 | 96 | 32 | [21] |

| 2-Bromopyridine | Ethylzinc bromide | Pd₂(dba)₃ (1.5) | SPhos (3) | Dioxane | 80 | 12 | 85 | 57 | [20] |

| 4-Chlorobenzonitrile | Isopropylzinc iodide | Pd(OAc)₂ (2) | XPhos (4) | t-AmylOH | 100 | 16 | 92 | 46 | [22] |

| Vinyl bromide | Benzylzinc chloride | PdCl₂(dppf) (2) | - | THF | 25 | 6 | 90 | 45 | [23] |

Experimental Protocol: Negishi Coupling of 4-Iodotoluene with Phenylzinc Chloride [21]

-

Materials: Phenylmagnesium bromide (1.1 mmol, 1.0 M in THF), Anhydrous ZnCl₂ (1.2 mmol), 4-Iodotoluene (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), Anhydrous THF (5 mL).

-

Procedure:

-

Prepare the phenylzinc chloride reagent by adding the phenylmagnesium bromide solution to a solution of anhydrous ZnCl₂ in THF at 0 °C and then warming to room temperature for 30 minutes.

-

In a separate flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ and 4-iodotoluene in THF.

-

Add the freshly prepared phenylzinc chloride solution to the palladium/aryl halide mixture via cannula.

-

Heat the reaction mixture to 60 °C.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion (typically 2-6 hours), cool to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

-

Purify by column chromatography.

-

Wacker-Tsuji Oxidation

The Wacker-Tsuji oxidation is the palladium-catalyzed oxidation of a terminal alkene to a methyl ketone using a stoichiometric amount of an oxidant, typically with a co-catalyst to regenerate the active Pd(II) species.[24][25][26] The industrial Wacker process uses oxygen as the terminal oxidant with a copper co-catalyst.[24]

Catalytic Cycle:

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Heck Reaction [organic-chemistry.org]

- 10. tandfonline.com [tandfonline.com]

- 11. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 12. Stille Coupling | NROChemistry [nrochemistry.com]

- 13. Stille reaction - Wikipedia [en.wikipedia.org]

- 14. chemistry.msu.edu [chemistry.msu.edu]

- 15. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. benchchem.com [benchchem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. Negishi coupling - Wikipedia [en.wikipedia.org]

- 22. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 23. researchgate.net [researchgate.net]

- 24. Wacker process - Wikipedia [en.wikipedia.org]

- 25. Wacker-Tsuji Oxidation [organic-chemistry.org]

- 26. Wacker Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

The White Catalyst: A Technical Guide to Palladium-Catalyzed Allylic C-H Functionalization

Abstract

This technical guide provides a comprehensive overview of the White Catalyst, a palladium(II) bis-sulfoxide complex renowned for its efficacy in mediating a wide range of allylic carbon-hydrogen (C–H) functionalization reactions. Developed by Professor M. Christina White and her research group, this catalyst has emerged as a powerful tool in modern organic synthesis, enabling the direct conversion of unactivated C–H bonds into valuable chemical functionalities.[1] This document details the discovery and history of the White Catalyst, its synthesis, and its mechanistic intricacies in key transformations. Furthermore, it presents a compilation of quantitative data and detailed experimental protocols for its application in allylic esterification, amination, alkylation, and oxidative Heck reactions, making it an essential resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Discovery and History

The White Catalyst, chemically known as [1,2-bis(phenylsulfinyl)ethane]palladium(II) diacetate, is a transition metal coordination complex first synthesized and reported by M. Christina White at the University of Illinois.[1] Its development was a significant breakthrough in the field of C–H functionalization, offering a novel strategy for the selective oxidation of allylic C–H bonds in α-olefins.[1] Prior to its discovery, methods for such transformations often required harsh reaction conditions or pre-functionalized substrates. The White Catalyst demonstrated the ability to selectively functionalize allylic C–H bonds under mild, oxidative conditions, paving the way for more efficient and atom-economical synthetic routes to complex molecules.

Initially developed for branched-selective allylic acetoxylation, the applications of the White Catalyst have expanded to include a diverse array of transformations.[1] These include intramolecular macrolactonization, intermolecular and intramolecular allylic amination, and allylic alkylation.[1] Moreover, the catalyst has proven effective in promoting oxidative Heck reactions.[1] The versatility and functional group tolerance of the White Catalyst have established it as a valuable reagent in the synthesis of natural products and complex pharmaceutical intermediates.[1]

Synthesis of the White Catalyst

The White Catalyst is commercially available but can also be prepared in the laboratory.[1] The synthesis involves a two-step procedure starting from 1,2-bis(phenylthio)ethane.

Experimental Protocol: Synthesis of [1,2-bis(phenylsulfinyl)ethane]palladium(II) diacetate

Step 1: Oxidation of 1,2-bis(phenylthio)ethane to 1,2-bis(phenylsulfinyl)ethane

-

Dissolve 1,2-bis(phenylthio)ethane in a suitable solvent such as methanol or acetic acid.

-

Cool the solution in an ice bath.

-

Add an oxidizing agent, for example, hydrogen peroxide or a peroxy acid, dropwise to the cooled solution while stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and extract the product with an appropriate organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to yield 1,2-bis(phenylsulfinyl)ethane.

Step 2: Complexation with Palladium(II) Acetate

-

Dissolve the synthesized 1,2-bis(phenylsulfinyl)ethane in a suitable solvent like dichloromethane or acetone.

-

Add palladium(II) acetate to the solution.

-

Stir the mixture at room temperature until the reaction is complete, which can be monitored by a color change.

-

The product, [1,2-bis(phenylsulfinyl)ethane]palladium(II) diacetate, can be isolated by filtration or by removing the solvent under reduced pressure. The resulting solid is typically a red-brown powder.[1]

Catalytic Mechanisms and Applications

The White Catalyst operates through a general catalytic cycle involving the activation of an allylic C–H bond to form a π-allylpalladium(II) intermediate, which then undergoes nucleophilic attack. The palladium(0) species formed after reductive elimination is reoxidized to palladium(II) to complete the cycle.

Allylic C-H Oxidation (Acetoxylation)

The White Catalyst is highly effective in promoting the acetoxylation of allylic C–H bonds, typically favoring the formation of branched products.

Catalytic Cycle for Allylic C-H Acetoxylation

Caption: Catalytic cycle for White Catalyst-mediated allylic C-H acetoxylation.

The catalytic cycle begins with the coordination of the alkene to the electrophilic palladium(II) center.[1] The sulfoxide ligand is believed to play a crucial role in promoting the subsequent cleavage of the allylic C–H bond, forming a π-allylpalladium(II) complex.[1] A π-acid, such as benzoquinone (BQ), then coordinates to the palladium, activating the π-allyl complex for nucleophilic attack by acetate.[1] Reductive elimination yields the allylic acetate product and a palladium(0) species, which is then reoxidized by benzoquinone to regenerate the active palladium(II) catalyst.[1]

Quantitative Data for Allylic C-H Acetoxylation

| Substrate | Product | Yield (%) | Regioselectivity (Branched:Linear) | Ref. |

| 1-Decene | 1-Decen-3-yl acetate | 75 | >20:1 | |

| Styrene | 1-Phenylethenyl acetate | 68 | N/A | [1] |

| α-Methylstyrene | 1-Phenyl-1-propen-2-yl acetate | 72 | >20:1 |

Macrolactonization

A significant application of the White Catalyst is in intramolecular allylic C–H oxidation to synthesize macrolactones. This method is particularly useful for preparing 14- to 19-membered macrolides and has been applied in the total synthesis of complex natural products like 6-deoxyerythronolide B.[1]

Experimental Protocol: Macrolactonization of an ω-Alkenoic Acid

-

In a round-bottom flask, charge the ω-alkenoic acid substrate, the White Catalyst (typically 5-10 mol%), and benzoquinone (oxidant).

-

Add a suitable solvent, such as dichloromethane or toluene.

-

Heat the reaction mixture to a specified temperature (e.g., 45-60 °C) and stir for the required duration (e.g., 24-72 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a suitable reagent if necessary.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by flash column chromatography to obtain the desired macrolactone.

Quantitative Data for Macrolactonization

| Substrate (ω-Alkenoic Acid) | Ring Size | Yield (%) | Diastereomeric Ratio (dr) | Ref. |

| (Z)-5-Hexadecenoic acid | 16 | 78 | N/A | [1] |

| (R,Z)-14-Methyl-5-hexadecenoic acid | 16 | 72 | 3:1 | [1] |

| Precursor to 6-deoxyerythronolide B | 14 | 54 | N/A | [1] |

Allylic C-H Amination

The White Catalyst also facilitates both intermolecular and intramolecular allylic C–H amination, providing access to valuable allylic amines and nitrogen-containing heterocycles.[1] The regioselectivity (branched vs. linear) can often be controlled by the choice of nucleophile and reaction conditions.[1] For instance, tethered N-sulfonyl carbamates are used to favor the formation of branched products.[1]

Logical Workflow for Regioselective Allylic C-H Amination

Caption: Control of regioselectivity in White Catalyst-mediated allylic C-H amination.

Quantitative Data for Allylic C-H Amination

| Substrate | Nucleophile | Product | Yield (%) | Diastereoselectivity | Ref. |

| 1-Octene | N-Tosylcarbamate | Oxazolidinone | 85 | anti-selective | |

| 4-Phenyl-1-butene | Methyl N-tosyl carbamate | Linear E-allylic amine | 78 | >20:1 E/Z | [1] |

Oxidative Heck Reaction

The White Catalyst is also competent in catalyzing an oxidative version of the Heck reaction.[1] In this transformation, the catalyst facilitates the coupling of an alkene with an organoboronic acid. The reaction proceeds through a different mechanism than the classic Heck reaction, involving a Pd(II)/Pd(0) cycle where an external oxidant is required.

Catalytic Cycle for Oxidative Heck Reaction

Caption: Simplified catalytic cycle for the White Catalyst-mediated oxidative Heck reaction.

The cycle initiates with the transmetalation of the palladium(II) catalyst with an organoboronic acid to form an aryl-palladium(II) intermediate.[2] This is followed by migratory insertion of the alkene into the aryl-palladium bond.[2] Subsequent β-hydride elimination releases the substituted alkene product and a palladium(0) species, which is then reoxidized to palladium(II) to perpetuate the cycle.[2]

Quantitative Data for Oxidative Heck Reaction

| Alkene | Arylboronic Acid | Product | Yield (%) | Regio/Stereoselectivity | Ref. |

| 1-Octene | Phenylboronic acid | (E)-1-Phenyl-1-octene | 75 | >20:1 E/Z | [1] |

| Styrene | 4-Tolylboronic acid | (E)-4-Methylstilbene | 82 | >20:1 E/Z | [1] |

Applications in Drug Development

The ability of the White Catalyst to introduce functionality into complex molecules at late stages of a synthesis makes it a particularly valuable tool in drug discovery and development. The mild reaction conditions and high functional group tolerance allow for the modification of drug candidates to explore structure-activity relationships (SAR) and to generate potential metabolites. The selective nature of the C–H functionalization reactions catalyzed by the White Catalyst can lead to more efficient and innovative routes to novel pharmaceutical compounds.

Conclusion

The White Catalyst has fundamentally advanced the field of C–H functionalization, providing a versatile and powerful platform for the selective transformation of allylic C–H bonds. Its broad applicability in allylic oxidation, amination, alkylation, and oxidative Heck reactions, coupled with its operational simplicity and functional group tolerance, has cemented its role as a key tool in modern organic synthesis. For researchers and professionals in drug development, the White Catalyst offers a strategic advantage in the efficient construction and diversification of complex molecular architectures. As research in this area continues, the full potential of the White Catalyst and its derivatives in addressing synthetic challenges is yet to be fully realized.

References

An In-depth Technical Guide to the Solubility of 1,2-Bis(phenylsulfinyl)ethanepalladium(II) Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Bis(phenylsulfinyl)ethanepalladium(II) acetate, a significant catalyst in organic synthesis. Understanding the solubility of this organometallic complex is paramount for its effective application in various chemical transformations, ensuring optimal reaction conditions and outcomes. This document presents available solubility data, outlines a detailed experimental protocol for solubility determination, and provides a conceptual workflow for assessing the solubility of coordination complexes.

Introduction to this compound

This compound, often referred to as a "White Catalyst," is a palladium(II) complex that has demonstrated significant utility in a variety of cross-coupling reactions. Its efficacy is intrinsically linked to its solubility in the reaction medium, which influences catalyst availability and homogeneity.

Quantitative Solubility Data

While specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, qualitative information and inferences based on the behavior of similar palladium complexes provide valuable guidance. The complex is explicitly reported to be soluble in chloroform[1]. Based on the general solubility of palladium(II) acetate and related phosphine and sulfoxide complexes, a qualitative solubility profile can be inferred.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity Index | Expected Qualitative Solubility |

| Chlorinated Solvents | |||

| Chloroform | CHCl₃ | 4.1 | Soluble[1] |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Likely Soluble |

| Aromatic Hydrocarbons | |||

| Toluene | C₇H₈ | 2.4 | Likely Soluble |

| Benzene | C₆H₆ | 2.7 | Likely Soluble |

| Ethers | |||

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Likely Soluble |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | Sparingly Soluble to Insoluble |

| Polar Aprotic Solvents | |||

| Acetonitrile | CH₃CN | 5.8 | Likely Soluble |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 6.4 | Likely Soluble |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | Likely Soluble |

| Alcohols | |||

| Methanol | CH₃OH | 5.1 | Sparingly Soluble to Insoluble |

| Ethanol | C₂H₅OH | 4.3 | Sparingly Soluble to Insoluble |

| Non-Polar Solvents | |||

| Hexanes | C₆H₁₄ | 0.1 | Likely Insoluble |

| Water | H₂O | 10.2 | Insoluble |

Note: "Likely Soluble" and "Sparingly Soluble to Insoluble" are estimations based on the known solubility in chloroform and the general behavior of similar palladium complexes. Experimental verification is required for precise determination.

Experimental Protocol for Quantitative Solubility Determination

The following protocol provides a detailed methodology for the quantitative determination of the solubility of this compound in a given organic solvent. This method is based on the principle of preparing a saturated solution and determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.2 µm, solvent-compatible)

-

Volumetric flasks

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound and place it into a vial.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to a specific temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.2 µm syringe filter into a clean, pre-weighed vial to remove any undissolved particles.

-

-

Concentration Determination (Example using UV-Vis Spectrophotometry):

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Analysis of the Saturated Solution:

-

Accurately dilute a known volume of the filtered saturated solution with the solvent in a volumetric flask.

-

Measure the absorbance of the diluted solution at λmax.

-

Using the calibration curve, determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

-

-

Calculation of Solubility:

-

The solubility is the concentration of the saturated solution. Express the solubility in appropriate units, such as g/L or mol/L.

-

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting the experiment.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and a logical decision-making process for solvent selection in a catalytic reaction.

Caption: Experimental workflow for determining the quantitative solubility of a chemical compound.

Caption: Logical workflow for selecting an appropriate solvent for a catalytic reaction.

Conclusion

The solubility of this compound is a critical parameter for its successful application in organic synthesis. While quantitative data remains sparse, this guide provides a solid foundation based on available qualitative information and the general behavior of related palladium complexes. The provided experimental protocol offers a robust method for researchers to determine precise solubility values in their solvents of choice, enabling the optimization of reaction conditions and the advancement of catalytic methodologies. The visualized workflows further aid in conceptualizing the experimental and decision-making processes involved in working with this important catalyst.

References

The Thermal Stability of White Catalyst: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

The White Catalyst, formally known as [1,2-bis(phenylsulfinyl)ethane]palladium(II) diacetate, is a palladium-based coordination complex developed by M. Christina White and her colleagues.[1] It has emerged as a significant tool in synthetic organic chemistry, particularly for its efficacy in mediating allylic C-H functionalization reactions, such as oxidations, aminations, and alkylations, as well as in oxidative Heck reactions.[1][2][3] A key characteristic of this catalyst is its notable air stability, which simplifies its handling and application in various synthetic protocols.[4] While specific quantitative thermal decomposition data, such as that from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), is not extensively available in the public domain, its stability under various reported reaction conditions provides valuable insight into its thermal tolerance. Commercial suppliers note that the catalyst can be heat-sensitive, and it is typically stored at low temperatures (e.g., -20°C) for long-term preservation.[5][6] This guide provides a comprehensive overview of the known thermal stability of the White Catalyst based on its application in catalysis, details established experimental protocols, and outlines generalized methods for its thermal analysis.

Catalyst Profile and Thermal Behavior

The White Catalyst is a red-brown solid with the chemical formula C₁₈H₂₀O₆PdS₂.[1] Its structure features a palladium(II) center coordinated to a bidentate bis(sulfoxide) ligand and two acetate ligands. This configuration contributes to its effectiveness in C-H activation.

While direct TGA and DSC data are not readily found in published literature, the catalyst's performance in various reactions provides an indirect measure of its thermal stability. Most reported applications of the White Catalyst are conducted at mild temperatures, typically around 45 °C, and for extended reaction times, sometimes up to 72 hours.[7] This indicates that the catalyst maintains its structural integrity and catalytic activity for prolonged periods at this temperature.

General knowledge of similar organometallic palladium complexes suggests that decomposition pathways at elevated temperatures may involve the reduction of the Pd(II) center and dissociation of the ligands. For instance, palladium(II) acetate, a precursor for the White Catalyst, is known to decompose to metallic palladium at temperatures between 200 and 300°C. The presence of the stabilizing bis(sulfoxide) ligand in the White Catalyst likely influences its decomposition profile.

Quantitative Data Summary

Due to the limited availability of specific thermal analysis data for the White Catalyst, this section summarizes its operational stability under typical catalytic conditions.

| Parameter | Value/Observation | Source(s) |

| Appearance | Red-brown solid | [1] |

| Chemical Formula | C₁₈H₂₀O₆PdS₂ | [1] |

| Molar Mass | 502.89 g·mol⁻¹ | [1] |

| Storage Temperature | -20°C | [6] |

| General Stability | Air-stable; noted as heat and moisture sensitive | [4][5] |

| Typical Reaction Temperature | 45 °C | [7] |

| Reported Reaction Duration | Up to 72 hours at 45 °C | [7] |

Experimental Protocols

Generalized Protocol for Thermal Analysis

Given the absence of specific published TGA and DSC studies for the White Catalyst, the following are generalized experimental protocols suitable for assessing the thermal stability of such organometallic complexes.

3.1.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the decomposition temperature and mass loss profile of the White Catalyst.

-

Instrumentation: A standard thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of the White Catalyst into an alumina or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heat the sample from room temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Continuously record the sample mass as a function of temperature.

-

The onset temperature of mass loss is considered the decomposition temperature.

-

3.1.2. Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring heat flow.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of the White Catalyst into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Heat the sample under a nitrogen atmosphere from room temperature to a temperature beyond its expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the differential heat flow between the sample and the reference.

-

Exothermic or endothermic peaks can indicate phase transitions or decomposition events.

-

Protocol for Catalytic Allylic C-H Alkylation

This protocol is adapted from a published procedure demonstrating the use of the White Catalyst in an intermolecular allylic C-H alkylation reaction.

-

Objective: To perform the palladium-catalyzed allylic C-H alkylation of a terminal olefin with a tertiary nucleophile.

-

Materials:

-

White Catalyst ([1,2-bis(phenylsulfinyl)ethane]palladium(II) diacetate)

-

2,6-dimethylbenzoquinone (DMBQ)

-

α-olefin substrate

-

Tertiary nucleophile

-

Dimethylsulfoxide (DMSO)

-

1,4-Dioxane

-

-